4-Amino-3-fluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . This compound is known for its unique structure, which includes an amino group, a fluoro substituent, and a hydroxybenzene carboximidamide moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amino group is hydroxylated to form the hydroxybenzene moiety.
Carboximidamide Formation: Finally, the hydroxybenzene derivative is reacted with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzamide: Similar structure but lacks the hydroxy and carboximidamide groups.
3-Fluoro-4-nitroaniline: Contains a nitro group instead of the hydroxybenzene carboximidamide moiety.
4-Amino-3-fluorophenol: Similar but lacks the carboximidamide group.
Uniqueness
4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-amino-3-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
VXTVLIXLQXWULQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)F)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)N |
Origin of Product |
United States |
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